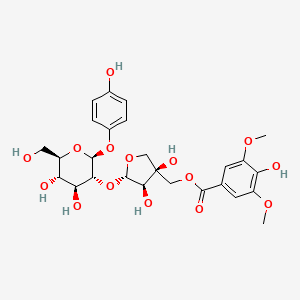

Seguinoside F

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H32O15 |

|---|---|

Molecular Weight |

584.5 g/mol |

IUPAC Name |

[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-hydroxyphenoxy)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C26H32O15/c1-35-15-7-12(8-16(36-2)18(15)29)23(33)37-10-26(34)11-38-25(22(26)32)41-21-20(31)19(30)17(9-27)40-24(21)39-14-5-3-13(28)4-6-14/h3-8,17,19-22,24-25,27-32,34H,9-11H2,1-2H3/t17-,19-,20+,21-,22+,24-,25+,26-/m1/s1 |

InChI Key |

HZFQJXUVAZJXLJ-BBJWLDLUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OC[C@]2(CO[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3OC4=CC=C(C=C4)O)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2(COC(C2O)OC3C(C(C(OC3OC4=CC=C(C=C4)O)CO)O)O)O |

Origin of Product |

United States |

Aglycone Core Formation Via Hydroxylation

The biosynthesis is thought to begin with the formation of the aglycone core, which for Seguinoside F is a hydroquinone (B1673460) (4-hydroxyphenyl) derivative. This process typically involves the hydroxylation of a simpler phenolic precursor.

Enzyme Family: Cytochrome P450 (CYP) monooxygenases. openanesthesia.orgwikipedia.org

Proposed Action: CYPs are a large family of heme-containing enzymes that play a critical role in the oxidation of various organic substances. openanesthesia.orgwikipedia.org In plant secondary metabolism, they are frequently involved in hydroxylating aromatic rings. wikipedia.org It is proposed that a specific CYP enzyme catalyzes the introduction of hydroxyl (-OH) groups onto a phenolic precursor molecule, such as tyrosine or a related compound, to form the hydroquinone backbone of this compound. This reaction requires an electron transfer partner, such as a cytochrome P450 reductase, and molecular oxygen. wikipedia.org

Sequential Glycosylation

Following the formation of the hydroquinone (B1673460) aglycone, sugar units are attached. The structure of Seguinoside F contains two sugar moieties, a glucose and an apiose, linked together and to the hydroquinone core. This process is catalyzed by glycosyltransferases. nih.gov

Enzyme Family: Glycosyltransferases (GTs). wikipedia.org

Proposed Action: GTs are enzymes that catalyze the transfer of a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. wikipedia.orgcazy.org The biosynthesis of this compound likely involves at least two distinct GTs acting sequentially. nih.gov

First Glycosylation: A glucosyltransferase would catalyze the transfer of a glucose molecule from UDP-glucose to the hydroquinone aglycone, forming a β-D-glucopyranoside linkage.

Second Glycosylation: An apiosyltransferase would then attach an apiose molecule from UDP-apiose to the glucose residue already attached to the aglycone. This creates the specific disaccharide structure found in this compound. smolecule.com The sequential and specific action of these enzymes ensures the correct sugar chain is assembled. nih.gov

Terminal Acylation

Semi-synthesis and Derivatization of this compound Analogs

Semi-synthesis starts with a natural product or a readily available intermediate and chemically modifies it to produce new derivatives. This is a common strategy for exploring structure-activity relationships.

The derivatization of this compound primarily involves modifying the acyl group attached to the apiose sugar or altering the sugar units themselves. Classical derivatization strategies for natural phenols often involve the electrophilic substitution of hydroxyl groups, such as acylation. nih.gov

The fluorous mixture synthesis described previously is a prime example of this, where unnatural analogs of seguinosides were created by employing apiofuranosyl donors with acyl groups not found in the known natural products. researchgate.net This demonstrates that the final acylation step or the choice of pre-acylated sugar donor is a flexible point for introducing structural diversity.

Furthermore, derivatives can be created by modifying the core hydroquinone-glycoside structure. This can be achieved by:

Varying the Acyl Group : Using different acid chlorides or anhydrides in the final esterification step to introduce a wide variety of ester functionalities onto the apiose sugar. The synthesis of various hydroquinone ester derivatives is well-established. nih.gov

Modifying the Sugar Moiety : Enzymatic synthesis can be used to create derivatives with additional sugar units. For example, glycosidases have been used to attach further glucose molecules to arbutin (B1665170), forming arbutin-α-glycosides. nih.govjst.go.jp A similar strategy could be envisioned to modify the this compound structure.

Altering the Aglycone : While less common for seguinoside derivatization, the hydroquinone moiety itself could be modified prior to the initial glycosylation step to explore the electronic and steric requirements of the aglycone.

These derivatization strategies are essential for generating a library of compounds to probe biological targets and optimize activity. nih.gov

Targeted Structural Modifications for Research Purposes

The chemical reactivity of this compound is primarily centered around its phenolic and glycosidic components, making these the main targets for structural modifications in a research context. smolecule.com As a glycoside, it is susceptible to hydrolysis under acidic or enzymatic conditions, which would cleave the molecule into its constituent aglycone (non-sugar) and sugar moieties. smolecule.com This type of modification is crucial for investigating the molecule's bioavailability and metabolic pathways in biological systems. smolecule.com

Furthermore, the phenolic structures within this compound allow for a variety of redox reactions. smolecule.com These sites can be targeted for synthetic modifications to explore how changes in the electronic properties of the aromatic rings affect the compound's biological functions, such as its antioxidant capacity. smolecule.com Research on related natural products provides examples of modifications that help in structure-activity relationship studies. For instance, the isolation of naturally occurring derivatives like Seguinoside K 4-methylether from plants allows for a direct comparison with the parent compound to determine the role of specific functional groups. researchgate.net The synthesis or isolation of such analogs is a key strategy for probing the function of different parts of the molecule. smolecule.comresearchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

Structure-Activity Relationship (SAR) studies are designed to determine how the chemical structure of a molecule relates to its biological activity. gardp.org For this compound, SAR studies focus on understanding which parts of its complex structure are responsible for its observed antioxidant and anti-inflammatory properties. smolecule.com

Correlation of Structural Motifs with Biological Activities

The biological effects of this compound are intrinsically linked to its distinct structural motifs. smolecule.com The molecule's notable antioxidant properties are largely attributed to its phenolic components, which can effectively scavenge free radicals. smolecule.com The arrangement of hydroxyl groups on the aromatic rings is critical to this activity.

Investigations into plant extracts containing seguinosides and related phenolic glycosides have demonstrated clear antioxidant effects. mdpi.comresearchgate.net The core structure, featuring a hydroquinone moiety connected to sugar units, is a significant contributor to its biological potential. smolecule.com The glycosidic part of the molecule, consisting of D-apiofuranosyl and D-glucopyranosyl units, influences its solubility and may play a role in how it interacts with cellular targets. smolecule.com The specific linkage of a 4-hydroxy-3,5-dimethoxybenzoyl group via an ester bond to the apiose sugar is another key motif. The presence and position of methoxy (B1213986) groups on this benzoyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its activity. smolecule.com

The table below details the primary structural motifs of this compound and their correlated biological activities as suggested by research.

| Structural Motif | Correlated Biological Activity/Significance | Source(s) |

| Phenolic Hydroxyl Groups | Key contributors to antioxidant activity through free radical scavenging and redox reactions. | smolecule.com |

| Glycosidic Units (Apiofuranosyl-Glucopyranoside) | Influences solubility, metabolism, and bioavailability. The sugar moieties are crucial for the overall structure. | smolecule.com |

| Hydroquinone Moiety | A core component linked to the sugar units, contributing to the compound's characteristic structure and biological activity. | smolecule.com |

| 4-hydroxy-3,5-dimethoxybenzoyl Group | The substitution pattern on this aromatic ring, particularly the methoxy groups, can modulate the antioxidant potential. | smolecule.com |

| Ester Linkage | Connects the benzoyl group to the apiose sugar; its potential hydrolysis is a key factor in metabolism. | smolecule.com |

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. unina.it For this compound, the key pharmacophoric elements can be inferred from its structural motifs that are critical for its antioxidant and other potential therapeutic effects.

The primary pharmacophoric features include:

Hydrogen Bond Donors and Acceptors: The multiple hydroxyl (-OH) groups on the phenolic rings and the sugar residues are potent hydrogen bond donors and acceptors. The ether linkages within the glycosidic bonds and the methoxy groups also act as hydrogen bond acceptors. These features are critical for interacting with biological targets like enzymes or receptors. smolecule.comresearchgate.net

Aromatic/Hydrophobic Regions: The two phenyl rings (the hydroquinone and the 4-hydroxy-3,5-dimethoxybenzoyl moieties) constitute key aromatic features. These flat, hydrophobic structures can engage in pi-pi stacking or hydrophobic interactions with target proteins. smolecule.comresearchgate.net

Ester Group: The ester functional group serves as another hydrogen bond acceptor and is a potential point of metabolic cleavage, which can release the active aglycone. smolecule.com

The table below summarizes the key pharmacophoric elements of this compound.

| Pharmacophoric Element | Description | Source(s) |

| Hydrogen Bond Donors | Hydroxyl (-OH) groups on the phenolic rings and sugar moieties. | smolecule.comresearchgate.net |

| Hydrogen Bond Acceptors | Oxygen atoms in hydroxyls, ether linkages, methoxy groups, and the carbonyl of the ester group. | smolecule.comresearchgate.net |

| Aromatic Rings | The hydroquinone and 4-hydroxy-3,5-dimethoxybenzoyl rings, providing sites for hydrophobic and aromatic interactions. | smolecule.comresearchgate.net |

Biological Activities and Mechanistic Investigations of Seguinoside F

Antioxidant and Free Radical Scavenging Properties of Seguinoside F

This compound has demonstrated notable antioxidant properties, which are largely attributed to its capacity to scavenge free radicals. smolecule.com This activity is crucial in mitigating oxidative stress, a condition linked to a variety of chronic diseases. smolecule.com

In Vitro Assays for Oxidative Stress Mitigation

The antioxidant potential of this compound and related hydroquinone (B1673460) glycosides has been evaluated using various in vitro assays. These assays are designed to measure the compound's ability to neutralize free radicals and reduce oxidative processes.

Commonly used assays include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) radical scavenging assay. mdpi.comnih.govnih.gov In the DPPH assay, the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance at a specific wavelength. nih.govprotocols.io The ABTS assay similarly measures the scavenging of the ABTS radical cation. nih.govnih.gov

Another relevant method is the Ferric Reducing Antioxidant Power (FRAP) assay, which assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.comnih.gov The antioxidant capacity is determined by the increase in absorbance due to the formation of the ferrous complex. nih.gov Furthermore, assays that measure the inhibition of lipid peroxidation are also employed to evaluate the protective effects of these compounds against oxidative damage to cellular membranes. mdpi.com

While specific IC₅₀ values for this compound are not detailed in the provided search results, the data on similar hydroquinone glycosides highlight their significant antioxidant activities. For instance, other hydroquinone glycosides have shown potent scavenging activity in DPPH and ABTS assays, sometimes exceeding that of reference compounds like ascorbic acid. mdpi.com The inhibitory effects of these compounds on lipid peroxidation further underscore their potential to mitigate oxidative stress. mdpi.com

Anti-proliferative and Potential Anti-cancer Research of this compound

Cytotoxic Effects on Cancer Cell Lines (in vitro models)

Currently, there is a lack of specific data in the scientific literature detailing the cytotoxic effects of this compound on cancer cell lines. While extracts from its source plant, Glycosmis pentaphylla, have been noted for their anticancer properties, the direct activity of this compound, including specific IC₅₀ values against various cancer cells, has not been reported in the available research. researchgate.netresearchgate.net Studies on other related compounds, such as steroidal saponins (B1172615) from the Agave genus, have shown cytotoxic activity against cell lines like HL-60, MCF-7, NCI-H460, and SF-268, but this research is not directly applicable to this compound. thieme-connect.comacs.org

Investigations into Apoptosis Induction and Cell Cycle Modulation

There is no available scientific information regarding the specific mechanisms of this compound in inducing apoptosis or modulating the cell cycle in cancerous cells. Research on other natural compounds often involves detailed analyses such as flow cytometry to determine cell cycle arrest at specific phases (e.g., G2/M phase) and the activation of apoptotic pathways through caspase activity or changes in regulatory proteins like p53, Bax, and Bcl-2. oncotarget.comrjpharmacognosy.irnih.gov However, such specific investigations have not been published for this compound.

Antimicrobial Research of this compound

Specific studies detailing the antibacterial properties of this compound are not present in the available literature. The plant Glycosmis pentaphylla, from which this compound can be isolated, has been reported to possess antibacterial activity. researchgate.netresearchgate.net For instance, a different compound from this plant, 6-hydroxy-2-methoxy-3-methylcarbazole, was found to be active against some Gram-positive and Gram-negative bacteria. researchgate.net However, data such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values for this compound against bacterial strains have not been documented.

There is no specific research available on the anti-fungal properties of this compound. Although Glycosmis pentaphylla is reported to have antifungal activity, the contribution of this compound to this effect has not been elucidated. researchgate.netresearchgate.net Reports on the antifungal activity of other natural extracts often include MIC values against fungal species like Candida albicans, but such data is absent for this compound. frontiersin.orgresearchgate.net

Other Investigated Biological Activities of this compound in Preclinical Research

Scientific literature lacks studies investigating the potential neuroprotective effects of this compound in cellular models. Research in this area typically involves evaluating a compound's ability to protect neuronal cells from toxins or stress-induced damage, but such experiments have not been reported for this compound. nih.govnih.govijpas.org

Hepatoprotective Research in Experimental Systems

Research into the hepatoprotective effects of natural compounds typically involves in vitro and in vivo experimental models to assess their ability to protect the liver from toxins. Human hepatoma cell lines, such as HepG2, are widely used as an in vitro model for the liver. nih.govjapsonline.com These cells can be exposed to hepatotoxic agents like carbon tetrachloride (CCl4), hydrogen peroxide (H2O2), or acetaminophen (B1664979) to induce cellular injury. nih.govfrontiersin.org

The protective effect of a test compound is evaluated by measuring several key biomarkers. A primary indicator is cell viability, which can be determined using assays like the MTT assay. frontiersin.org A significant increase in the viability of cells pre-treated with the compound compared to cells exposed to the toxin alone would suggest a protective effect. frontiersin.orgmdpi.com

Furthermore, the levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and lactate (B86563) dehydrogenase (LDH) in the cell culture medium are measured. nih.gov Damage to hepatocytes causes these enzymes to leak out, so a reduction in their levels in the presence of the test compound indicates a hepatoprotective action. nih.govjournaljammr.com

Oxidative stress is a key mechanism of liver injury. nih.gov Therefore, the antioxidant capacity of the compound is also investigated. This includes measuring the levels of intracellular reactive oxygen species (ROS) and the status of endogenous antioxidant systems, such as the concentration of reduced glutathione (B108866) (GSH). japsonline.comfrontiersin.org A compound that mitigates the depletion of GSH and reduces ROS generation under toxicant-induced stress is considered to have significant hepatoprotective potential. japsonline.comfrontiersin.org

Table 1: Common In Vitro Models and Markers for Hepatoprotective Studies

| Model System | Inducing Toxin | Key Biomarkers Measured | Reference |

|---|---|---|---|

| HepG2 Cells | Carbon Tetrachloride (CCl4) | Cell Viability, AST, ALT, LDH, GSH, MDA | nih.govnih.gov |

| HepG2 Cells | Hydrogen Peroxide (H2O2) | Cell Viability, ROS Generation, GSH Level | frontiersin.org |

| HepG2 Cells | Acetaminophen (APAP) | Cell Viability, ROS Generation | mdpi.com |

| Primary Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Cell Viability, AST, ALT | japsonline.com |

Modulation of Tyrosinase Activity and Related Pathways

Tyrosinase is a key enzyme in the process of melanin (B1238610) synthesis (melanogenesis). nih.gov Inhibitors of this enzyme are of great interest for cosmetology and for treating hyperpigmentation disorders. biomedpharmajournal.org The most common source of tyrosinase for in vitro screening assays is the mushroom Agaricus bisporus, due to its high availability and similarity to human tyrosinase. nih.govmdpi.com

The inhibitory effect of a compound on tyrosinase can be assessed by measuring its monophenolase and diphenolase activities. nih.gov The mechanism of inhibition can be determined through kinetic studies, which can classify the inhibitor as competitive, non-competitive, uncompetitive, or mixed-type. mdpi.com Competitive inhibitors, for instance, may chelate the copper ions in the enzyme's active site or mimic the structure of the substrate, L-tyrosine. mdpi.comencyclopedia.pub

Beyond direct enzyme inhibition, the effects of a compound on melanin production are often studied in cell-based models, most commonly using murine B16 melanoma cells. proquest.comwikipedia.org In these experiments, cells are treated with the compound, and the total melanin content and cellular tyrosinase activity are quantified. A reduction in both parameters would indicate that the compound interferes with the melanogenesis pathway within the cell. nih.gov Some compounds may exert their effects not only by direct enzyme inhibition but also through antioxidant activities that scavenge free radicals which can stimulate tyrosinase. encyclopedia.pub

Table 2: Common Assays for Evaluating Tyrosinase Inhibition

| Assay Type | Model System | Measured Parameter | Mechanism Insights | Reference |

|---|---|---|---|---|

| Enzyme Inhibition Assay | Mushroom Tyrosinase | IC50 Value | Inhibition Potency | umpr.ac.id |

| Enzyme Kinetics Assay | Mushroom Tyrosinase | Inhibition Type (e.g., Competitive) | Mode of Action | mdpi.com |

| Cellular Assay | B16 Melanoma Cells | Melanin Content, Cellular Tyrosinase Activity | Effect on Melanogenesis | nih.gov |

| Antioxidant Assays | DPPH, ABTS | Radical Scavenging | Indirect Modulation | nih.govencyclopedia.pub |

Molecular Interactions and Cellular Targets of Seguinoside F

Ligand-Protein Binding Studies and Target Identification

The biological effects of a compound are often initiated by its physical interaction with proteins and other macromolecules within the cell. The study of these binding events is crucial for identifying the direct molecular targets of Seguinoside F and understanding its mechanism of action.

Interaction with Enzymes (e.g., Tyrosinase, Kinases)

Enzymes are critical catalysts for a vast array of biochemical reactions. The inhibition or activation of specific enzymes by small molecules like this compound can have significant physiological consequences.

Tyrosinase: Tyrosinase is a key enzyme in the synthesis of melanin (B1238610), the pigment responsible for coloration. nih.gov Inhibitors of this enzyme are of interest for applications in cosmetology and medicine to address hyperpigmentation. mdpi.comumpr.ac.id The mechanism of tyrosinase inhibition can occur through several means, including the chelation of copper ions within the enzyme's active site or by binding to amino acid residues in the hydrophobic cavity, thereby preventing the substrate from accessing the catalytic core. encyclopedia.pubbiomedpharmajournal.org Phenolic compounds, a class to which this compound belongs, are known to be potential tyrosinase inhibitors. umpr.ac.id

Kinases: Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, including signal transduction, by adding phosphate (B84403) groups to proteins. nih.gov Their dysregulation is often implicated in diseases such as cancer. frontiersin.org The interaction of small molecules with kinases can modulate their activity, making them important targets for drug development. bioradiations.comnih.govembopress.org Kinase activity is often studied through immobilization techniques and interaction analyses to determine binding kinetics. bioradiations.com

While the broad categories of enzymes that could interact with phenolic glycosides are known, specific quantitative data on the interaction between this compound and enzymes like tyrosinase or specific kinases, such as inhibition constants (IC50) or dissociation constants (Kd), are not yet detailed in the available scientific literature.

Binding to Receptors and Other Macromolecules

Receptors are proteins that receive and transduce signals from outside the cell, while other macromolecules like DNA can also be targets for small molecules. wikipedia.org The affinity of a ligand for its receptor is a key determinant of its biological effect. malvernpanalytical.com

Binding affinity is often quantified by the dissociation constant (Kd), which represents the concentration of a ligand required to occupy 50% of the receptors at equilibrium. wikipedia.orgmalvernpanalytical.com A lower Kd value indicates a higher binding affinity. malvernpanalytical.com Techniques such as surface plasmon resonance (SPR) are used to measure these interactions in real-time. researchgate.net While in silico molecular docking studies can predict the binding affinity of a ligand to a receptor, experimental validation is crucial. nih.gov

Currently, specific studies detailing the binding affinities or identifying the precise receptor targets of this compound are not available.

Elucidation of Signaling Pathway Modulation

Influence on Oxidative Stress Signaling Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary defense mechanism against oxidative stress. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes. nih.gov

Given that some natural compounds are known to modulate this pathway, it is plausible that this compound could exert antioxidant effects through the Nrf2 pathway. However, direct evidence and detailed mechanistic studies on the effect of this compound on Nrf2 activation and its downstream targets are yet to be established.

Regulation of Inflammatory Signal Transduction Cascades

Inflammation is a protective response to infection or tissue damage, but chronic inflammation can contribute to various diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. frontiersin.orgcellsignal.comnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then moves to the nucleus to activate the expression of pro-inflammatory genes. nih.govwikipedia.org The canonical and non-canonical are two distinct NF-κB pathways. nih.gov There is a known interplay between the Nrf2 and NF-κB pathways in regulating cellular redox status and inflammation. mdpi.commdpi.com

While anti-inflammatory properties have been generally attributed to compounds like this compound, specific details on how it modulates the NF-κB signaling cascade, such as its effect on IκB phosphorylation or NF-κB nuclear translocation, require further investigation.

Impact on Cell Proliferation and Apoptosis Pathways

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. wikipedia.org This process is executed by a family of proteases called caspases, which exist as inactive precursors (procaspases) and are activated in a cascade. youtube.commdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.org The extrinsic pathway is activated by the binding of ligands to death receptors, leading to the activation of initiator caspase-8. wikipedia.org The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, which leads to the formation of the apoptosome and activation of initiator caspase-9. biorxiv.orgnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which dismantle the cell. youtube.commdpi.com

The potential of this compound to influence cell proliferation and apoptosis is an area of interest, particularly in the context of cancer research. However, studies that specifically delineate the impact of this compound on the expression or activation of key apoptotic proteins like caspases are currently lacking.

Research on this compound Lacks Specific Gene and Protein Expression Data

Despite interest in the biological activities of the chemical compound this compound, detailed scientific studies on its specific effects on gene expression and protein profiles are currently unavailable in the public research domain.

This compound, a phenolic glycoside, has been isolated from plant sources such as Glycosmis pentaphylla and Myrsine seguinii. researchgate.netresearchgate.net Preliminary research suggests that this compound possesses antioxidant and anti-inflammatory properties, indicating potential for further investigation in pharmaceutical applications. smolecule.com

However, a comprehensive review of scientific literature reveals a significant gap in the understanding of its molecular interactions and cellular targets. Specifically, there are no published studies that have conducted gene expression profiling or proteomic analysis in response to treatment with this compound. Such studies are crucial for elucidating the mechanisms by which a compound exerts its biological effects, identifying the cellular pathways it modulates, and discovering potential protein targets.

Gene expression profiling, which measures the activity of thousands of genes at once, and proteomic analysis, the large-scale study of proteins, are standard methods for characterizing the molecular effects of chemical compounds. nih.govcymitquimica.com The absence of this data for this compound means that a detailed understanding of how it may alter cellular function at the genetic and protein levels remains unknown.

While the foundational chemical structure and some general biological activities of this compound have been described, the in-depth molecular analysis required to fulfill the specified article outline on its gene and protein expression impact cannot be scientifically substantiated at this time. Further research, including dedicated gene expression and proteomic studies, would be necessary to provide the detailed findings and data tables requested.

Advanced Analytical Methodologies for Seguinoside F Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of natural product research, enabling the separation of complex mixtures into individual components. For a compound like Seguinoside F, which is often present in a matrix with other structurally similar saponins (B1172615), high-resolution separation is critical.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., HPLC-FLD/DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triterpenoid (B12794562) saponins. Method development for this compound would typically involve optimizing several key parameters to achieve adequate separation from other co-occurring compounds.

A common approach for the analysis of saponins is reversed-phase HPLC. Due to the lack of a strong chromophore in many saponins, detection can be challenging. While UV detection is possible, it often suffers from low sensitivity. Therefore, detectors like a Diode Array Detector (DAD) or a Fluorescence Detector (FLD) are often employed. For FLD, a pre- or post-column derivatization step may be necessary to introduce a fluorescent tag to the this compound molecule, thereby enhancing detection sensitivity.

Table 1: Illustrative HPLC-DAD Parameters for Triterpenoid Saponin (B1150181) Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (often with an acid modifier like formic acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | 200-400 nm (for DAD) |

| Injection Volume | 10-20 µL |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, greater sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm). For research on this compound, UPLC can provide superior separation from isomeric saponins, which can be difficult to resolve using conventional HPLC. The increased peak heights and narrower peak widths characteristic of UPLC also lead to lower limits of detection and quantification, which is advantageous when analyzing trace amounts of this compound.

Mass Spectrometry (MS) for Characterization and Profiling

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of compounds like this compound. When coupled with a chromatographic system (LC-MS), it provides both retention time and mass-to-charge ratio (m/z) information, which is highly specific.

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS/MS) for Qualitative Analysis

For the structural characterization of a complex molecule like this compound, high-resolution mass spectrometry is essential. Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.

In a typical workflow, an initial full-scan TOF-MS analysis would be performed to obtain the accurate mass of the molecular ion of this compound. Subsequently, tandem mass spectrometry (MS/MS) experiments are conducted. In MS/MS, the molecular ion is isolated, fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern provides valuable structural information, such as the nature of the aglycone and the sequence and type of sugar moieties in the glycosidic chain.

Table 2: Example of Q-TOF-MS/MS Data Interpretation for a Triterpenoid Saponin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Interpretation |

|---|---|---|

| [M-H]⁻ | [M-H - 162]⁻ | Loss of a hexose (B10828440) unit (e.g., glucose) |

| [M-H]⁻ | [M-H - 132]⁻ | Loss of a pentose (B10789219) unit (e.g., xylose) |

Development of Quantitative MS-based Methods for Biological Matrices

To study the pharmacokinetics or distribution of this compound in biological systems, a robust and sensitive quantitative method is required. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole mass spectrometer, is the gold standard for this purpose.

The development of such a method involves optimizing the sample preparation to extract this compound from the biological matrix (e.g., plasma, tissue homogenate) while minimizing interferences. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This technique provides excellent selectivity and sensitivity for quantification.

Method Validation and Performance Characteristics in Research Settings

For any analytical method to be considered reliable, it must undergo a thorough validation process. The validation of methods for this compound research would follow established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | ≤ 15% |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

By employing these advanced analytical methodologies and adhering to rigorous validation standards, researchers can confidently investigate the chemical and biological properties of this compound, paving the way for a better understanding of this natural compound.

Accuracy, Precision, and Linearity Studies

Accuracy, precision, and linearity are critical performance characteristics of a quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements of the same sample. Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range.

For triterpenoid saponins, such as those found in Pulsatilla chinensis, High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique. nih.gov In a study evaluating the total saponin extracts of Pulsatilla chinensis, the precision of the analytical method was assessed for several saponins, including a compound identified as Pulsatilla saponin F. nih.gov The precision was determined by performing six consecutive injections of a mixed reference solution. nih.gov The relative standard deviations (RSDs) for the peak areas of Pulsatilla saponin F were found to be 0.88%, indicating good precision of the instrument under the established chromatographic conditions. nih.gov

While specific accuracy and linearity data for this compound were not available in the reviewed literature, the general approach to determining these parameters is well-established. Accuracy is typically assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and calculating the percentage of recovery. The acceptance criterion for accuracy is usually within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov

Linearity is evaluated by preparing a series of calibration standards of known concentrations and plotting the instrument response against the concentration. The linearity is then assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.99.

Table 1: Precision Data for a Triterpenoid Saponin from Pulsatilla chinensis

| Compound | Number of Injections | Mean Peak Area | Standard Deviation | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|---|

| Pulsatilla saponin F | 6 | Data not provided | Data not provided | 0.88 |

Data derived from a study on the quality evaluation of Pulsatilla chinensis total saponin extracts. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) for Research Applications

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected by an analytical method, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net These parameters are crucial for determining trace amounts of a compound in biological samples.

The LOD and LOQ are often calculated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. sepscience.com

Table 2: Illustrative LOD and LOQ Values for Triterpenoid Saponins

| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

| Betulinic Acid | HPLC-MS/MS | 0.071 ng/mL | 0.213 ng/mL |

Illustrative data from a study on related compounds to demonstrate typical analytical sensitivity. researchgate.net

Sample Preparation and Extraction Techniques for this compound from Complex Biological Samples

The accurate quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates necessitates efficient sample preparation to remove interfering substances and enrich the analyte of interest. The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the biological matrix.

For triterpenoid saponins, which are relatively polar compounds, a variety of extraction methods can be employed. A common approach for the extraction of saponins from plant material, which can be adapted for biological samples, involves solvent extraction. For instance, the total saponins from Pulsatilla chinensis have been extracted using methanol (B129727). nih.gov

For bioanalytical applications, more sophisticated techniques are often required to achieve the necessary cleanliness and concentration of the sample. These include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For saponins, a combination of a polar solvent (like methanol or acetonitrile) and a less polar solvent might be used. LLE is a widely used method for the extraction of drugs from biological fluids. nih.gov

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for sample cleanup and concentration. nih.gov It involves passing the sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the adsorbent while interfering substances are washed away. The analyte is then eluted with a small volume of a suitable solvent. The choice of the solid phase (e.g., C18, ion-exchange) is critical and depends on the polarity and charge of the analyte.

Protein Precipitation: For plasma or serum samples, a simple and rapid method for removing proteins is protein precipitation. This is typically achieved by adding a water-miscible organic solvent, such as acetonitrile or methanol, which denatures and precipitates the proteins. After centrifugation, the supernatant containing the analyte can be directly injected into the analytical system or further purified.

The development of a robust sample preparation method is crucial to minimize matrix effects, which can suppress or enhance the ionization of the analyte in mass spectrometry-based detection, thereby affecting the accuracy and precision of the quantification. demarcheiso17025.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pulsatilla saponin A |

| Pulsatilla saponin D |

| Pulsatilla saponin F |

| B9 (saponin) |

Preclinical Pharmacological Research on Seguinoside F in in Vivo Models

Experimental Design and Model Selection for Efficacy Studies

The initial phase of in vivo research involves selecting appropriate animal models that can effectively predict therapeutic efficacy. The choice of model is critical and depends on the pharmacological activity being investigated. These models serve to bridge the gap between early in vitro characterization and eventual clinical trials in humans. asm.org

Rodent models are fundamental for the preliminary screening of compounds with potential anti-inflammatory activity. mdpi.comnih.govijpras.com These models are designed to induce a measurable inflammatory response, allowing researchers to assess the inhibitory effects of a test compound.

Commonly used models include the carrageenan-induced paw edema test in rats or mice, which is a well-established model of acute inflammation. criver.comnih.gov The injection of carrageenan, a phlogistic agent, into the paw induces a biphasic inflammatory response characterized by edema, or swelling. frontiersin.org Another prevalent model is the acetic acid-induced writhing test in mice. wisdomlib.org Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), a response mediated by the release of endogenous pain and inflammatory mediators like prostaglandins (B1171923) and bradykinin. nih.govunimma.ac.id The analgesic and anti-inflammatory potential of a test compound is determined by its ability to reduce the frequency of these writhes. ajpp.inplos.org

To evaluate anti-tumor properties, two primary types of rodent models are utilized: xenografts and syngeneic models.

Cancer Xenograft Models involve implanting human cancer cells or patient-derived tumors into immunodeficient mice (e.g., nude or SCID mice). theraindx.com Because these mice lack a functional immune system, the human tumor can grow without being rejected. This model is invaluable for assessing the direct efficacy of a compound on human tumor growth in vivo. theraindx.comchampionsoncology.com

Syngeneic Models use mouse tumor cell lines that are implanted into a host mouse of the same inbred strain, which has a fully intact and functional immune system. crownbio.comcrownbio.com This is a crucial distinction from xenograft models, as it allows for the investigation of immunomodulatory agents, such as immune checkpoint inhibitors, and the complex interactions between the therapeutic compound, the tumor, and the host immune system. criver.com The rise of immuno-oncology has led to a resurgence in the use of syngeneic models to better predict clinical outcomes for therapies that rely on activating a patient's native anti-tumor immune response. crownbio.comcrownbio.com

In vivo models of infection are essential for evaluating the efficacy of potential antimicrobial agents in a living system, where host factors can significantly influence a drug's activity. asm.org These models are designed to mimic human infections and are critical for determining if a compound's in vitro activity translates to a therapeutic effect.

Researchers use various models depending on the target pathogen and site of infection. For instance, a mouse pneumonia model can be established to test antibiotics against respiratory pathogens like Pseudomonas aeruginosa or Klebsiella pneumoniae. european-biotechnology.com Another common model is the acute peritonitis model, where bacteria are injected into the peritoneal cavity, leading to a systemic infection. bohrium.com The primary endpoint in these studies is often the survival rate of the animals or the reduction in bacterial load in specific organs (e.g., lungs, spleen) or blood compared to an untreated control group. asm.orgresearchgate.net

Evaluation of Efficacy in Specific Disease Models (Non-human)

Following initial screening, the efficacy of a compound is assessed in more specific disease models that replicate key aspects of human pathology.

To determine if a compound has anti-oxidant properties in vivo, researchers utilize models where oxidative stress is induced by chemical agents. encyclopedia.pubinvivobiosystems.com Oxidative stress is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov

Two widely used chemical inducers are Carbon Tetrachloride (CCl4) and Streptozotocin (STZ).

Carbon Tetrachloride (CCl4)-Induced Model: CCl4 is a well-known hepatotoxin that, when metabolized by the liver, produces highly reactive free radicals. researchgate.netfrontiersin.org These radicals trigger lipid peroxidation and widespread oxidative damage, primarily in the liver, mimicking chemical-induced injury. medsci.orgacs.org

Streptozotocin (STZ)-Induced Model: STZ is commonly used to induce a diabetic state in rodents by destroying pancreatic β-cells, a process involving the generation of ROS. scispace.comnih.govscielo.br The resulting hyperglycemia leads to systemic oxidative stress, affecting organs like the kidneys and liver. nih.govmdpi.com

Efficacy in these models is quantified by measuring key biomarkers of oxidative stress and antioxidant defense systems. plos.org This includes measuring levels of malondialdehyde (MDA), a product of lipid peroxidation, and the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com A compound with anti-oxidant efficacy would be expected to reduce MDA levels and restore the activity of these protective enzymes.

Table 1: Illustrative Data for In Vivo Antioxidant Efficacy Assessment in a Chemically-Induced Oxidative Stress Model This table is an example of data generated from such models and does not represent actual findings for Seguinoside F.

| Group | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione (GSH) Level (µmol/g tissue) |

|---|---|---|---|

| Control | 1.2 ± 0.2 | 150 ± 10.5 | 5.8 ± 0.4 |

| Stress Inducer (e.g., CCl4) | 4.5 ± 0.5* | 75 ± 8.2* | 2.1 ± 0.3* |

| Stress Inducer + Test Compound | 2.1 ± 0.3# | 120 ± 9.8# | 4.9 ± 0.5# |

The carrageenan-induced paw edema model is a specific and highly reproducible method for quantifying acute anti-inflammatory effects. criver.comphytopharmajournal.com The inflammatory response to carrageenan injection occurs in distinct phases. frontiersin.org The initial phase involves the release of mediators like histamine (B1213489) and serotonin, followed by a later phase (3-6 hours post-injection) dominated by the release of prostaglandins and pro-inflammatory cytokines like TNF-α and IL-1β. nih.govfrontiersin.org

The primary endpoint is the measurement of paw volume or thickness at various time points after carrageenan injection. phytopharmajournal.com The anti-inflammatory effect of a test compound is expressed as the percent inhibition of edema compared to the vehicle-treated control group. Histopathological examination of the paw tissue can also be performed to assess the infiltration of inflammatory cells. plos.orgscience-line.com

Table 2: Illustrative Data for Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model This table is an example of data generated from such models and does not represent actual findings for this compound.

| Group | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |

|---|---|---|

| Control (Carrageenan only) | 0.85 ± 0.07 | - |

| Positive Control (e.g., Diclofenac) | 0.34 ± 0.04* | 60.0% |

| Test Compound | 0.45 ± 0.05* | 47.1% |

Anti-tumor Efficacy in Preclinical Cancer Models

Comprehensive searches of available scientific literature and biomedical databases did not yield specific in vivo studies detailing the anti-tumor efficacy of this compound in preclinical cancer models. While research exists on the broader anti-cancer potential of compounds isolated from the plant genus Gelsemium, from which some seguinosides have been identified, specific data on this compound's ability to inhibit tumor growth in animal models is not publicly available at this time. mdpi.comnih.govresearchgate.net

General studies on saponins (B1172615), the chemical class to which this compound belongs, have indicated potential anti-tumor activities through various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov However, these findings are general to the saponin (B1150181) class and are not specific to this compound. Without dedicated in vivo studies, no data tables on tumor growth inhibition or other efficacy endpoints can be generated for this specific compound.

Pharmacokinetic (PK) Studies in Preclinical Species

Similarly, a thorough review of published literature revealed no specific pharmacokinetic studies conducted on this compound in any preclinical species. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a living organism. mdpi.com

While there is research on the pharmacokinetic profiles of other compounds isolated from Gelsemium elegans, such as various alkaloids, this information is not transferable to this compound due to differences in chemical structure. nih.govmdpi.com The pharmacokinetic properties of saponins can vary widely depending on their specific structure, and therefore, general data for the saponin class cannot be used to accurately predict the behavior of this compound. nih.gov

Consequently, there is no available data to populate a pharmacokinetic parameter table for this compound, which would typically include metrics such as:

Cmax (Maximum plasma concentration)

Tmax (Time to reach Cmax)

AUC (Area under the plasma concentration-time curve)

t1/2 (Elimination half-life)

CL (Clearance)

Vd (Volume of distribution)

Further research, specifically focused on the in vivo evaluation of this compound, is required to determine its anti-tumor efficacy and pharmacokinetic profile.

Future Perspectives and Research Directions for Seguinoside F

Identification of Novel Biological Activities and Targets

The primary source of Seguinoside F, Glycosmis pentaphylla, has been shown to possess a wide array of pharmacological properties, including anticancer, antimicrobial, antioxidant, anti-inflammatory, and wound healing activities. nih.govresearchgate.netresearchgate.net This broad bioactivity of the plant extract suggests that its individual components, including this compound, could be responsible for one or more of these effects.

Initial analysis suggests that this compound likely exhibits antioxidant and anti-inflammatory properties, a common feature of phenolic glycosides which can scavenge free radicals and mitigate oxidative stress. smolecule.com Future research should prioritize the systematic screening of purified this compound against a variety of biological targets to move beyond speculation. Key areas for investigation include:

Anticancer and Cytotoxic Activity: Extracts of G. pentaphylla show cytotoxic effects, and other compounds from the plant, such as the alkaloid Glycoborinine, have been investigated for their anti-tumor activity. researchgate.netjapsonline.com It is crucial to assess the specific cytotoxic potential of this compound against various cancer cell lines.

Antimicrobial Effects: The crude extracts of G. pentaphylla demonstrate activity against several bacterial strains. silae.it Future studies should test pure this compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum and minimum inhibitory concentration (MIC).

Enzyme Inhibition: Hydroquinone (B1673460) glycosides like arbutin (B1665170) are known tyrosinase inhibitors. jst.go.jp Investigating the effect of this compound on tyrosinase and other clinically relevant enzymes (e.g., cyclooxygenases, lipoxygenases) could uncover novel therapeutic applications.

Bioassay-guided fractionation of G. pentaphylla extracts will be essential to definitively link specific biological activities to this compound and to discover its molecular targets.

Exploration of Synthetic Analogs with Enhanced Efficacy or Specificity

The development of synthetic analogs is a cornerstone of medicinal chemistry, allowing for the optimization of a natural product's therapeutic properties. For this compound, synthetic modification could address issues of stability, bioavailability, and potency. mdpi.com The chemical structure of this compound, featuring a hydroquinone core, two sugar moieties, and an acyl group, offers multiple sites for modification. smolecule.com

Strategies for creating synthetic analogs could include:

Modification of the Glycosidic Bonds: The type and stereochemistry of glycosidic linkages can significantly impact a compound's biological activity and how it is metabolized. numberanalytics.com Synthesizing analogs with different sugars or linkage types (e.g., alpha-glycosides instead of beta-glycosides) could lead to enhanced effects, as has been demonstrated for other hydroquinone glycosides. jst.go.jp

Alteration of the Aglycone (Hydroquinone) Moiety: The phenolic hydroxyl groups are critical for antioxidant activity and can be modified to fine-tune redox potential or to improve interactions with a biological target. wikipedia.org

Varying the Acyl Group: The nature of the acyl ester can influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes. frontiersin.org Synthesizing a library of analogs with different acyl chains could optimize pharmacokinetic properties.

The synthesis of glycosides can be complex; however, advances in both chemical and enzymatic synthesis, such as the use of glycosyltransferases, provide viable pathways for producing novel this compound analogs for structure-activity relationship (SAR) studies. mdpi.comnumberanalytics.com

Integration of Computational Approaches in this compound Research (e.g., in silico docking, network pharmacology)

Computational methods are increasingly used to accelerate drug discovery from natural products by predicting biological activities and mechanisms of action. nih.gov For this compound, in silico approaches can guide experimental research and provide deeper insights.

In Silico Docking: Molecular docking simulations can be used to predict the binding affinity of this compound with a wide range of proteins. ajol.info By docking this compound against a library of targets known to be involved in inflammation or cancer (e.g., IL1R1, IRAK4, TRAF6), researchers can generate hypotheses about its direct molecular targets, which can then be validated experimentally. nih.gov

Network Pharmacology: This approach analyzes the complex interactions between chemical compounds, genes, and diseases to provide a holistic view of a drug's effect. nih.govf1000research.com A network pharmacology study of this compound could identify the key biological pathways it modulates, such as the p13AKT or MAPK signaling pathways, revealing its polypharmacological nature. nih.gov This helps to understand how the compound might achieve its therapeutic effects through multiple targets rather than a single one. nih.gov

These computational tools can efficiently screen for potential activities, prioritize experimental work, and help to elucidate the complex mechanisms underlying the bioactivity of natural products like this compound.

Role of this compound as a Research Tool or Lead Compound in Medicinal Chemistry

Natural products are a rich source of chemical novelty and have historically served as the basis for many new drugs. hilarispublisher.com this compound, as a unique hydroquinone glycoside, represents a valuable lead compound for drug discovery. A lead compound is a chemical starting point for the development of a new drug. numberanalytics.com

The potential of this compound as a lead compound stems from several factors:

Novel Scaffold: Its distinct structure may allow it to interact with biological targets in ways that differ from existing drugs, potentially overcoming issues like drug resistance.

Known Bioactive Moieties: The hydroquinone core is a known pharmacophore with established antioxidant and cytotoxic activities. nih.gov The glycoside portions can modulate pharmacokinetic properties such as solubility and stability, which is crucial for drug development. mdpi.comnumberanalytics.com

Inspiration for New Drugs: Even if this compound itself does not become a drug, its structure can serve as a template for the design and synthesis of more potent and selective analogs. hilarispublisher.com For example, zonarol, another hydroquinone-containing natural product, has been identified as a potential lead for treating neurodegenerative diseases. nih.gov

This compound can also be used as a chemical probe or research tool to study specific biological pathways once its primary molecular target is identified.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for reproducible synthesis and characterization of Seguinoside F?

- Methodological Answer : this compound synthesis should follow protocols validated by peer-reviewed studies, including detailed chromatographic purification (e.g., HPLC or column chromatography) and spectroscopic characterization (NMR, MS, IR). Ensure purity >95% via quantitative analysis (e.g., HPLC-UV). Document reaction conditions (solvents, catalysts, temperature) meticulously to enable replication. For novel derivatives, include X-ray crystallography or computational modeling to confirm stereochemistry .

- Table :

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural elucidation | ¹H/¹³C spectra, coupling constants |

| HPLC-UV | Purity assessment | Retention time, peak integration |

| MS | Molecular weight confirmation | m/z ratios, fragmentation patterns |

Q. How should researchers design literature reviews to identify knowledge gaps in this compound’s bioactivity?

- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) to collate preclinical studies. Prioritize databases like PubMed, SciFinder, and Web of Science, filtering for in vitro/in vivo studies on this compound’s anticancer, anti-inflammatory, or antimicrobial properties. Critically appraise methodologies (e.g., cell lines used, dosage ranges) to highlight inconsistencies or understudied pathways (e.g., NF-κB vs. MAPK modulation) .

Q. What criteria define a robust hypothesis for this compound’s mechanism of action?

- Methodological Answer : Hypotheses must align with existing evidence (e.g., structural analogs’ activity) and address specificity. For example: “this compound inhibits STAT3 phosphorylation in triple-negative breast cancer cells via direct binding to SH2 domains.” Validate using FINER criteria (Feasible, Novel, Ethical, Relevant) and leverage frameworks like PICO (Population: cancer cells; Intervention: this compound; Comparison: standard inhibitors; Outcome: apoptosis rate) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s pharmacokinetics across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., animal models, administration routes). Compare bioavailability studies using compartmental modeling (e.g., non-linear mixed-effects modeling). Validate via cross-species experiments (rodent vs. primate) and assess protein binding affinity using SPR (surface plasmon resonance) .

Q. What experimental strategies are effective for elucidating this compound’s target-binding kinetics?

- Methodological Answer : Employ biophysical techniques such as ITC (isothermal titration calorimetry) for binding affinity (Kd) and stopped-flow spectroscopy for rate constants (kₐₙ/kₒff). Combine with molecular dynamics simulations to predict binding pockets. Validate through mutagenesis (e.g., alanine scanning of putative target residues) .

Q. How should researchers address challenges in quantifying this compound’s metabolites in complex biological matrices?

- Methodological Answer : Optimize LC-MS/MS methods with isotope-labeled internal standards (e.g., ¹³C-Seguinoside F). Validate extraction efficiency via spike-recovery experiments in plasma/tissue homogenates. Use MRM (multiple reaction monitoring) for selective ion transitions and mitigate matrix effects with phospholipid removal columns .

Q. What integrative approaches are recommended to study this compound’s synergistic effects with existing therapeutics?

- Methodological Answer : Design combination index (CI) assays using Chou-Talalay methodology. Test this compound with chemotherapeutics (e.g., doxorubicin) in 3D tumor spheroids to mimic in vivo conditions. Analyze synergy via transcriptomics (RNA-seq) to identify co-regulated pathways (e.g., autophagy-apoptosis crosstalk) .

Methodological Best Practices

- Data Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design transparency and minimize animal cohorts via power analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.